1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene
Description
Chemical Structure and Properties: This compound features a central benzene ring substituted with fluorine atoms at the 1- and 3-positions, and a sulfanylmethyl (-SCH2-) group at the 5-position linked to a 3,5-difluorophenyl moiety.
Applications:
Fluorinated aromatic sulfides are valued in optoelectronics due to their stability and tunable electronic characteristics. For instance, organic electroluminescent diodes (OLEDs) often employ fluorinated compounds to improve charge injection and emission efficiency .
Properties
IUPAC Name |
1-[(3,5-difluorophenyl)methylsulfanyl]-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F4S/c14-9-1-8(2-10(15)3-9)7-18-13-5-11(16)4-12(17)6-13/h1-6H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHZDKOQYWCBAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)CSC2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using fluorinating agents like sulfur tetrafluoride or elemental fluorine. The subsequent introduction of the sulfanylmethyl group can be achieved through reactions with thiols or sulfides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The sulfanylmethyl group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfide form.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium fluoride can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Regeneration of the sulfide form.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation
Mechanism of Action
The mechanism of action of 1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The sulfanylmethyl group can form covalent bonds with target proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Chlorinated Analogs: 3,3',5-Trichloro-1,1'-Biphenyl and Hexachlorobiphenyls
Structural Differences :
Chlorinated biphenyls, such as 3,3',5-trichloro-1,1'-biphenyl (T3D0556) and 2,4,5,3',4',5'-hexachlorobiphenyl (T3D0822), replace fluorine with chlorine and lack the sulfanylmethyl bridge. Chlorine’s larger atomic size and polarizability increase molecular weight and lipophilicity .
Key Properties :
Research Findings :
Chlorinated biphenyls are associated with environmental persistence and toxicity, whereas fluorinated analogs like the target compound are less bioaccumulative due to stronger C-F bonds. This makes fluorinated derivatives preferable in applications requiring environmental safety .
Silicon-Containing Derivatives: Trimethylsilyl and Difluorodiphenylsilane
Structural Differences :
Compounds such as (3,5-difluorophenyl)ethynyltrimethylsilane (C11H12F2Si) and difluorodiphenylsilane (C12H10F2Si) incorporate silicon, either as a silyl ether or silane. These groups introduce steric bulk and alter electronic properties compared to the sulfanylmethyl bridge .
Key Properties :
Research Insights :
Silicon-containing compounds exhibit superior thermal stability, ideal for high-temperature processes. However, the target compound’s sulfur moiety may offer better reactivity for functionalization in polymer synthesis .
Fluorinated vs. Non-Fluorinated Sulfides
Case Study : 1,3-Dichloro-5-(3-chlorophenyl)benzene vs. Target Compound
Findings : Fluorine’s electronegativity enhances electron-deficient character, improving charge transport in OLEDs compared to chlorine analogs. This aligns with studies showing fluorinated materials achieve higher quantum efficiency in electroluminescent devices .
Biological Activity
1,3-Difluoro-5-[(3,5-difluorophenyl)sulfanylmethyl]benzene (C13H8F4S) is a fluorinated aromatic compound characterized by its unique structural features, including multiple fluorine substitutions and a sulfanylmethyl group. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C13H8F4S
- Molecular Weight : 272.26 g/mol
- CAS Number : Not specified in current literature
The presence of four fluorine atoms and a sulfur atom in the structure significantly influences the compound's chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The fluorine atoms enhance the compound's metabolic stability and lipophilicity, which can improve its binding affinity to proteins and nucleic acids. Potential mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as a modulator for various receptors, influencing cellular signaling pathways.
- Nucleic Acid Interaction : The structure may allow for interactions with DNA or RNA, potentially affecting gene expression.
In Vitro Studies
Recent studies have explored the compound's effects on various cell lines. For example:
- Cancer Cell Lines : Preliminary data suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential anti-cancer properties.
- Microbial Activity : Investigations into antimicrobial properties have shown that the compound may possess inhibitory effects against specific bacterial strains.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in significant reductions in cell viability. The IC50 value was determined to be approximately 20 µM, suggesting moderate potency against these cells.
Case Study 2: Antimicrobial Efficacy
In a separate investigation focused on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an inhibition zone of 15 mm against S. aureus at a concentration of 100 µg/mL, indicating promising antimicrobial activity.
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-Fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene | C13H10F3S | Contains fewer fluorine atoms | Moderate cytotoxicity |
| 1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene | C13H9F3S | Similar structure, different substitution | Antimicrobial activity noted |
The comparison highlights the unique properties of this compound that may contribute to its enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
